7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one
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Overview
Description
This compound belongs to the class of chromones, which are bicyclic organic molecules containing a benzopyranone ring system. Its systematic name is 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one . Let’s break down its structure:
- The chromone core consists of a fused benzene ring and a pyranone ring.
- The 4-chlorophenyl group is attached to one of the carbon atoms in the chromone ring.
- The 2-oxoethoxy moiety is connected to another carbon atom in the chromone ring.
- The hexyl chain extends from the chromone ring.
- Finally, the 4-methyl group is present on the chromone ring.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through various methods. One approach involves the condensation of a suitable phenol (such as 4-chlorophenol) with an aldehyde (e.g., acetaldehyde) to form the chromone ring. Subsequent functionalization of the chromone ring with the hexyl and 2-oxoethoxy groups completes the synthesis.
Industrial Production: Industrial-scale production methods for this compound are not well-established due to its rarity. Researchers often synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactions:
Oxidation: The chromone ring can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: The 4-chlorophenyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the chromone ring may yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
This compound has piqued the interest of researchers across various fields:
Chemistry: Its unique structure makes it a valuable building block for designing novel molecules.
Biology: Investigating its interactions with biological targets sheds light on potential therapeutic applications.
Medicine: Researchers explore its pharmacological properties, aiming for drug development.
Industry: Its use in materials science and organic electronics is an emerging area.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound is rare, we can compare it to related molecules:
Dicofol: A structurally similar compound used as a pesticide.
4-Chlorophenyl glycidyl ether: Another chlorinated phenyl compound with different applications.
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one: A close analog with additional methyl groups.
Properties
Molecular Formula |
C24H25ClO4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25ClO4/c1-3-4-5-6-7-21-16(2)20-13-12-19(14-23(20)29-24(21)27)28-15-22(26)17-8-10-18(25)11-9-17/h8-14H,3-7,15H2,1-2H3 |
InChI Key |
CEGUMRPBMFHUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C |
Origin of Product |
United States |
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